Home > Products > Screening Compounds P20658 > 4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine - 2549054-70-6

4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Catalog Number: EVT-6592906
CAS Number: 2549054-70-6
Molecular Formula: C18H22F3N7O
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone []

2. 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea []

Compound Description: This compound, identified as NVP-BGJ398, is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 (FGFR1, FGFR2, and FGFR3). [] It exhibited significant antitumor activity in preclinical studies involving RT112 bladder cancer xenografts with overexpressed wild-type FGFR3. []

3. N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides []

Compound Description: This group of compounds represents a novel series of acetohydrazide derivatives. These compounds were designed and synthesized to explore their potential antimicrobial activities. []

4. 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones []

Compound Description: This series of compounds represents another group of novel derivatives containing a 1,3,4-oxadiazole core. These compounds, like the N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides, were investigated for their antimicrobial properties. []

5. S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) []

Compound Description: S 18126 is characterized as a potent, selective, and competitive antagonist of the dopamine D4 receptor. [] It demonstrated high affinity for the human D4 receptor subtype with significant selectivity over other dopamine receptor subtypes (D2, D3, D1, and D5) and other binding sites. []

6. (E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine hydrochloride (PDM-042) []

Compound Description: PDM-042 is described as a novel, potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits a significant selectivity for PDE10A over other phosphodiesterase subtypes and shows promise as a potential therapeutic agent for schizophrenia. []

7. 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024) []

Compound Description: WAY-207024 is a potent gonadotropin-releasing hormone receptor (GnRH-R) antagonist. [] It was developed through structural modifications of a lead compound to improve its solubility and oral bioavailability while retaining its GnRH-R antagonist activity. []

8. N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues []

9. 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride []

10. Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix) []

Compound Description: Elagolix is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). [] It was discovered through a medicinal chemistry campaign aiming to develop a uracil phenylethylamine derivative with improved CYP3A4 inhibition liability while retaining its GnRH-R potency. []

11. 10-[(3-oxo-3H-benzo[f]chromen-1-yl)methyl]-2-trifluoromethyl-9a,10-dihydrobenz[4,5]imidazo[1,2-a]pyrimidin-4(5aH)-one []

12. N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825) []

Compound Description: BMS-354825 is described as a dual Src/Abl kinase inhibitor with potent antiproliferative activity against various hematological and solid tumor cell lines. [] It demonstrated significant in vivo efficacy in a K562 xenograft model of chronic myelogenous leukemia (CML), achieving complete tumor regressions with minimal toxicity. []

13. (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one []

Compound Description: This compound is a potent and selective inhibitor of Vps34, a lipid kinase involved in vesicle trafficking and autophagy, making it a potential target for cancer treatment. [] The compound exhibited excellent selectivity for Vps34 over other PI3K isoforms, good pharmacokinetic properties in mice, and induced sustained Vps34 inhibition in vivo. []

14. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) []

15. 3- {2- [4- (6-fluoro-benzo [d] isoxazol-3-yl) - piperidin-1-yl] - ethyl} -2-methyl-6,7,8,9-tetrahydro -4H- pyrido - [1,2-a] pyrimidin-4-one []

16. Paliperidone (3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one) []

17. 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) []

Compound Description: U7, a pyrimidin-4-amine derivative containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, demonstrated broad-spectrum insecticidal and fungicidal activity. []

18. 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8) []

Compound Description: Similar to U7, U8 is a pyrimidin-4-amine derivative with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety that exhibited broad-spectrum insecticidal and fungicidal activity. []

19. 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) []

Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), demonstrating selectivity for ENT2 over ENT1. [] The study explored structure-activity relationships of FPMINT analogs, highlighting structural features important for ENT inhibition.

20. 2,4,6-Trisubstituted Pyrimidine Derivatives Containing Benzothiazole Moiety []

21. 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine []

Compound Description: This compound serves as an important intermediate in the synthesis of inhibitors targeting tumor necrosis factor alpha (TNF-α) and nitric oxide (NO) production. [] This research focuses on developing a rapid and efficient synthetic method for its production.

22. 2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones []

Compound Description: This research focuses on synthesizing a series of 2-alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones and evaluating their bactericidal activities, particularly against crop pathogens. []

23. ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) []

Compound Description: PF-06700841 is a dual TYK2 and JAK1 inhibitor being investigated for its potential in treating autoimmune diseases. [] This research highlights its development from a conformationally constrained piperazinyl-pyrimidine lead compound to a potent and selective dual kinase inhibitor.

24. 6‐[123I]Iodo‐2‐[[4‐(2‐methoxyphenyl) piperazin‐1‐yl]methyl]imidazo[1,2‐a]pyridine []

Compound Description: This compound was designed as a potential single-photon emission computed tomography (SPECT) imaging agent for the dopamine D4 receptor. [] Despite demonstrating potent and selective agonist activity for the D4 receptor in vitro, in vivo studies in baboons did not show significant brain uptake. []

25. propyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine ([3H]LWH-154) []

Compound Description: [3H]LWH-154 is a potent radiolabeled antagonist of the corticotropin-releasing hormone type 1 receptor (CRHR1). [] It was developed as a tool for pharmacological studies and for potential use in positron emission tomography (PET) imaging of CRHR1. []

26. 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters []

27. 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305) []

Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. It exhibits high selectivity for PARP1 over PARP2 and other PARP family members, making it a potential therapeutic agent for cancer treatment, particularly in BRCA-mutant tumors. []

28. 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide []

Compound Description: This compound is a potent antagonist of the neurokinin-2 receptor (hNK(2)). [] The research focuses on structure-activity relationship studies, highlighting modifications to reduce the peptide character and improve the in vivo antagonist activity of the lead compounds.

29. 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one []

30. 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate []

31. 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate []

32. 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4Hpyrido[1,2-a]pyrimidin-4-one derivatives []

Compound Description: This research focuses on synthesizing a series of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4Hpyrido[1,2-a]pyrimidin-4-one derivatives, specifically sulfonamide and carboxamide derivatives, and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. []

33. N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) []

Compound Description: Acrizanib (LHA510) is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. []

Properties

CAS Number

2549054-70-6

Product Name

4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

IUPAC Name

4-[6-methyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine

Molecular Formula

C18H22F3N7O

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C18H22F3N7O/c1-13-10-16(27-6-8-29-9-7-27)25-17(24-13)28-4-2-26(3-5-28)15-11-14(18(19,20)21)22-12-23-15/h10-12H,2-9H2,1H3

InChI Key

GFFKUWFSZZJHPK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)N4CCOCC4

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.